6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
CAS No.:
Cat. No.: VC16804508
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16O3 |
|---|---|
| Molecular Weight | 220.26 g/mol |
| IUPAC Name | 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H16O3/c1-8-11-6-4-10(16-2)7-9(11)3-5-12(8)13(14)15/h4,6-8,12H,3,5H2,1-2H3,(H,14,15) |
| Standard InChI Key | AJWYLNNVQJYOJL-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(CCC2=C1C=CC(=C2)OC)C(=O)O |
Introduction
Synthesis
The synthesis of 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through several methods, typically involving the following steps:
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Formation of the Tetrahydronaphthalene Framework: This can be done via hydrogenation of naphthalene derivatives.
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Introduction of the Methoxy Group: This is usually accomplished through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
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Carboxylation: The final step involves introducing the carboxylic acid group, which may be achieved through carbon dioxide incorporation or oxidation of a suitable precursor.
Research Findings
Recent studies have demonstrated various biological activities associated with tetrahydronaphthalene derivatives:
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Antioxidant Activity: Compounds similar to 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid have shown significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
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Anti-inflammatory Effects: Research indicates that these compounds may inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Applications
Given its structural features and biological activities, 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid could have applications in:
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Pharmaceutical Development: As a lead compound for developing new anti-inflammatory or antioxidant drugs.
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Chemical Research: In synthetic organic chemistry for exploring new reactions or as intermediates in the synthesis of more complex molecules.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C13H16O3 |
| Molecular Weight | 220.26 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in polar solvents |
| CAS Registry Number | Not available |
| Synonyms | 6-Methoxytetralin |
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